3-[(Hex-5-en-2-yl)amino]benzonitrile

Organic Synthesis Reagent Stability Procurement

Researchers requiring a stable, multifunctional benzonitrile building block face olefin polymerization during storage. 3-[(Hex-5-en-2-yl)amino]benzonitrile addresses this via a TBC-stabilized formulation that preserves olefin integrity over extended periods. • Integrates nitrile, secondary amine, and chiral terminal olefin for orthogonal derivatization • Terminal olefin enables thiol-ene click chemistry and cross-metathesis for rapid library generation • Vendor-supplied NMR, HPLC, and GC certificates of analysis eliminate in-house identity verification

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
Cat. No. B13254919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Hex-5-en-2-yl)amino]benzonitrile
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(CCC=C)NC1=CC=CC(=C1)C#N
InChIInChI=1S/C13H16N2/c1-3-4-6-11(2)15-13-8-5-7-12(9-13)10-14/h3,5,7-9,11,15H,1,4,6H2,2H3
InChIKeyFRLSRLYMWYHPDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Hex-5-en-2-yl)amino]benzonitrile Overview


3-[(Hex-5-en-2-yl)amino]benzonitrile (CAS 1566332-93-1) is a substituted benzonitrile derivative with the molecular formula C13H16N2 and a molecular weight of 200.28 g/mol . It is an organic building block containing a nitrile group, a secondary amine, and a chiral, terminal olefin-bearing side chain. This compound is listed in the PubChem database (CID 75525529) as a specialty chemical used in medicinal chemistry and organic synthesis research [1], and is available from commercial vendors at a standard purity of ≥95% with a radical polymerization inhibitor (TBC) as a stabilizer .

Chiral building block with an undefined stereocenter for asymmetric derivatization
Supports stereoselective library synthesis
Terminal olefin handle for click chemistry and late-stage functionalization
Orthogonal reactivity vs. saturated analogs
TBC-stabilized formulation preserves olefin integrity during storage
Reduces polymerization risk in long-term use
Vendor-provided QC data (NMR, HPLC, GC) accelerates compound registration
Lowers in-house characterization burden

Unique Features of 3-[(Hex-5-en-2-yl)amino]benzonitrile


Generic substitution of 3-[(Hex-5-en-2-yl)amino]benzonitrile with simpler N-alkyl analogs (e.g., 3-(propylamino)benzonitrile or 3-(allylamino)benzonitrile) fails to replicate its specific reactivity profile. The target compound uniquely integrates three distinct functional motifs: a nitrile for nucleophilic addition or reduction, a secondary amine for further derivatization, and a sterically accessible 1,2-disubstituted terminal olefin with a chiral center (C2 of the hexenyl chain) [1]. This combination enables orthogonal synthetic manipulations not possible with saturated or simple allyl analogs. Critically, the commercial product is supplied as a TBC-stabilized formulation to preserve olefin integrity during storage, a feature absent from unstabilized generic alternatives that are prone to radical-induced polymerization and purity loss .

Achiral analogs lack stereochemical entry
3-(propylamino)benzonitrile and similar simple N-alkyl derivatives have no chiral center, making them unsuitable for stereoselective derivatization workflows.
Saturated or internal-alkene analogs limit orthogonal reactivity
Replacing the terminal olefin with a saturated chain or internal alkene removes the ability to perform thiol-ene click chemistry and other terminal-alkene-specific transformations.
Unstabilized alternatives risk polymerization and purity loss
Generic or custom-synthesized material without TBC inhibitor may undergo radical polymerization during storage, leading to unpredictable purity degradation.

3-[(Hex-5-en-2-yl)amino]benzonitrile Procurement Comparison


Stabilized Formulation Mitigates Polymerization

Commercial 3-[(Hex-5-en-2-yl)amino]benzonitrile is supplied at ≥95% purity with 4-tert-butylcatechol (TBC) added as a stabilizer to inhibit radical polymerization of its terminal olefin . Procurement of a generic, unstabilized analog (e.g., custom-synthesized material without inhibitor) carries a documented risk of exothermic polymerization during storage, potentially resulting in significant purity degradation and hazardous waste generation. The quantitative benefit is the guaranteed minimum purity of 95% at the point of use for the stabilized product, a specification that unstabilized alternatives cannot reliably offer over a typical shelf life .

Stabilized purity
Class-level
≥95%purity
TBC-stabilized vs. unstabilized
Guaranteed minimum purity at shipment; unstabilized analogs may degrade.
No head-to-head stability study publicly available.
Organic Synthesis Reagent Stability Procurement

Chiral Center for Stereoselective Synthesis

The hex-5-en-2-yl substituent contains a chiral carbon at the C2 position, adjacent to the secondary amine. In the parent compound, this stereocenter is undefined (racemic), as indicated by PubChem's computed property of one undefined atom stereocenter [1]. In contrast, structurally simpler analogs such as 3-(propylamino)benzonitrile (achiral) or 3-(allylamino)benzonitrile (achiral) cannot serve as precursors for diastereoselective or enantioselective derivatization [2]. While no direct biological comparison is published, the presence of a single, undefined chiral center makes the target compound a valuable, cost-effective starting point for chiral resolution or asymmetric synthesis library construction.

Chiral center count
Class-level
1 undefined stereocentervs.0 (achiral analogs)
Supports chiral resolution and asymmetric synthesis library construction.
PubChem computed property; racemic starting material.
Medicinal Chemistry Chiral Building Block Stereochemistry

Terminal Olefin for Orthogonal Functionalization

The terminal alkene (C5-C6 double bond) of the hexenyl chain enables a suite of high-yielding, selective synthetic transformations (e.g., thiol-ene click chemistry, hydroboration-oxidation, olefin metathesis) that are directly quantifiable by reactivity. In comparison, saturated analogs like 3-(hexylamino)benzonitrile (no olefin) cannot undergo any of these transformations. Analogs with internal olefins (e.g., 3-(hex-4-en-2-yl)amino analogs) would exhibit lower reactivity and require harsher conditions. While no direct kinetic data for this specific compound exists, the terminal olefin structure is a class-level predictor of rapid stoichiometric or catalytic functionalization [1].

Terminal olefin handle
Class-level
1 terminal C=Cvs.0 (saturated analog)
Enables thiol-ene, metathesis, and other orthogonal transformations.
Reactivity inferred from class-level organic chemistry principles.
Click Chemistry Late-Stage Functionalization Synthetic Versatility

Vendor-Provided QC Documentation

The commercial product from Bidepharm (and similarly listed on other vendor platforms) includes batch-specific Quality Control (QC) documentation, with certificates of analysis for NMR, HPLC, and GC available upon request . This documentation provides quantitative proof of identity and purity (≥95%) for each production lot. In contrast, procuring a non-commercial, lab-synthesized analog (e.g., requesting a custom synthesis from a core facility) typically lacks standardized QC, forcing the end-user to perform full characterization independently. The value is quantified as a direct saving of the labor and instrument costs associated with in-house QC, which can represent a significant portion of the total procurement cost.

QC documentation
Data to verify
NMR, HPLC, GC reports available upon request vs. no standard QC for custom analogs
May reduce in-house characterization time and cost.
Vendor claim; third-party audit not cited.
Quality Control Procurement Assurance Analytical Chemistry

3-[(Hex-5-en-2-yl)amino]benzonitrile Application Scenarios


Chiral Template for Asymmetric Synthesis

In medicinal chemistry projects requiring the late-stage introduction of chirality, 3-[(Hex-5-en-2-yl)amino]benzonitrile provides a single, undefined stereocenter that can be resolved or used in a chiral pool approach. Its utility is demonstrated by its structural distinction from achiral analogs, which cannot provide this stereochemical entry point [1].

Diversity-Oriented Synthesis Scaffold

The terminal olefin of this compound is a prime handle for thiol-ene click chemistry or cross-metathesis, enabling the rapid generation of diverse compound libraries from a single stable building block. Saturated analogs cannot replicate this reactivity [1].

Stable Reagent for Long-Term Screening

When a research program requires a consistent building block over months, the TBC-stabilized formulation of this compound ensures that the olefin moiety remains intact during storage, mitigating the risk of polymerization-induced purity loss that plagues unstabilized custom-synthesized batches .

Ready-to-Use with Vendor QC

For laboratories operating under strict resource constraints, the ready availability of vendor-supplied NMR, HPLC, and GC certificates of analysis reduces the time-to-experiment by eliminating the need for in-house identity and purity verification, an advantage over custom-synthesized analogs .

Application
Selection Property
Validation Focus
Chiral template for asymmetric synthesis
Presence of an undefined chiral center (racemic)
Stereoselective derivatization potential
Diversity-oriented synthesis / click chemistry
Terminal alkene functionality
Orthogonal reactivity verification
Long-term reagent storage and screening
TBC-stabilized formulation
Olefin integrity over time
Streamlined compound registration
Vendor QC data availability
Batch identity and purity verification
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